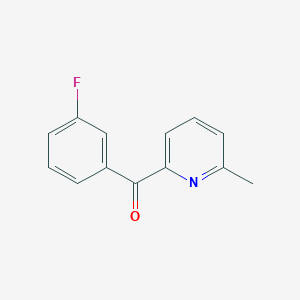

2-(3-Fluorobenzoyl)-6-methylpyridine

Beschreibung

2-(3-Fluorobenzoyl)-6-methylpyridine is a pyridine derivative featuring a 3-fluorobenzoyl substituent at the 2-position and a methyl group at the 6-position of the pyridine ring. It is synthesized via substitution reactions starting from 5-nitroindole, using 3-fluorobenzoyl chloride in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as a solvent . The fluorine atom at the 3-position of the benzoyl group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYDBHXFFDYQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobenzoyl)-6-methylpyridine typically involves the following steps:

Benzoylation: The starting material, 6-methylpyridine, undergoes benzoylation using 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Fluorobenzoyl)-6-methylpyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Fluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3-Fluorobenzoyl)-6-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom on the benzene ring enhances the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The 6-methylpyridine scaffold is highly versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Key analogs include:

2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP)

- Substituent : 3-Methoxyphenylethynyl group.

- Synthesis: Prepared via Sonogashira cross-coupling between 2-ethynyl-6-methylpyridine and 3-bromoanisole in the presence of tetrakis(triphenylphosphine)palladium .

- Properties :

2-(4-Cyanobenzoyl)-6-methylpyridine

- Substituent: 4-Cyanobenzoyl group.

- Synthesis : Likely synthesized via similar acylation methods as 2-(3-fluorobenzoyl)-6-methylpyridine.

- Properties: The electron-withdrawing cyano group enhances polarity and may improve solubility in polar solvents. Used in functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@FBC MNPs) for analytical detection of perfluorinated compounds .

2-(3-Ethylureido)-6-methylpyridine

- Substituent : 3-Ethylureido group.

- Synthesis: Coupling of aminopyridines with ethyl isocyanate .

- Properties :

2-(3-Bromobenzoyl)-6-methylpyridine and 2-(2,4-Difluorobenzoyl)-6-methylpyridine

- Substituents : Bromine or multiple fluorine atoms on the benzoyl group.

- Difluorobenzoyl derivatives exhibit stronger electron-withdrawing effects, altering electronic properties compared to mono-fluorinated analogs .

Key Observations :

- Palladium-catalyzed methods (e.g., Sonogashira) offer moderate yields but require specialized catalysts.

- Acylation reactions using NaH/DMF are scalable but may require optimization for purity.

Structure-Activity Relationships :

- Electron-Withdrawing Groups: Fluorine or cyano substituents enhance stability and binding to electron-deficient receptors.

- Bulkier Substituents : Ethynyl or ureido groups introduce steric effects and hydrogen-bonding capabilities, critical for target engagement.

Physicochemical Properties

- Planarity and π-Stacking : M-MPEP’s near-planar structure enables π-stacking (3.7 Å spacing), enhancing crystal packing and receptor interactions .

- Solubility: Fluorobenzoyl derivatives exhibit moderate lipophilicity, while cyanobenzoyl analogs are more polar.

- Thermal Stability : Ureido derivatives may degrade at high temperatures due to hydrogen-bond disruption.

Biologische Aktivität

2-(3-Fluorobenzoyl)-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. The presence of both a fluorinated benzoyl group and a methyl substitution on the pyridine ring suggests a multifaceted interaction with biological systems. This article reviews the biological activity of this compound, summarizing recent research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluorobenzoyl)-6-methylpyridine is characterized by a pyridine ring substituted with a 3-fluorobenzoyl group at one position and a methyl group at the sixth position. The fluorine atom can influence the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to 2-(3-Fluorobenzoyl)-6-methylpyridine exhibit various biological activities, including:

- Antimicrobial Properties : Fluorinated compounds often show enhanced antimicrobial activity due to their ability to penetrate microbial membranes more effectively.

- Anticancer Activity : Some pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition : The structural features may allow for interaction with specific enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

A study investigating related fluorinated compounds revealed significant antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

In vitro assays have shown that certain derivatives of fluorinated pyridines exhibit antiproliferative effects on various cancer cell lines. For instance, 2-(3-Fluorobenzoyl)-6-methylpyridine analogs were found to induce apoptosis in melanoma cells while maintaining low toxicity in normal cells . This selectivity is crucial for developing safer anticancer therapies.

Enzyme Interaction Studies

Research into enzyme interactions indicates that the compound may act as an inhibitor for specific cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, necessitating further investigation into its clinical implications .

Case Studies

The biological activity of 2-(3-Fluorobenzoyl)-6-methylpyridine is likely mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature due to the fluorinated group enhances membrane permeability, leading to cell lysis in microbes.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Enzyme Modulation : By binding to cytochrome P450 enzymes, it may alter metabolic pathways, affecting drug metabolism and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.